

Application Notes and Protocols for Calcium Imaging Assays with Conantokin-T

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Compound of Interest

Compound Name: Conantokin-T

Cat. No.: B549399

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Introduction

Conantokin-T (Con-T) is a 21-amino acid peptide originally isolated from the venom of the marine cone snail *Conus tulipa*.^[1] It functions as a potent and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.^{[2][3]} Overactivation of NMDA receptors leads to excessive calcium (Ca^{2+}) influx, a key event in excitotoxicity and implicated in various neurological disorders. **Conantokin-T**'s ability to inhibit this NMDA receptor-mediated Ca^{2+} influx makes it a valuable tool for neuroscience research and a potential therapeutic agent.^{[1][4]}

These application notes provide a detailed protocol for utilizing calcium imaging assays, specifically with the fluorescent indicator Fluo-4 AM, to characterize the inhibitory activity of **Conantokin-T** on NMDA receptor-mediated calcium influx in primary neuronal cultures.

Principle of the Assay

This assay quantifies the ability of **Conantokin-T** to inhibit the rise in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) induced by the activation of NMDA receptors. Primary neurons are loaded with Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca^{2+} . Upon stimulation with NMDA and its co-agonist glycine, NMDA receptors open, allowing Ca^{2+} to flow into the cell, which is detected as an increase in

Fluo-4 fluorescence. Pre-incubation with **Conantokin-T** is expected to antagonize the NMDA receptor, leading to a dose-dependent reduction in the NMDA-induced calcium response.

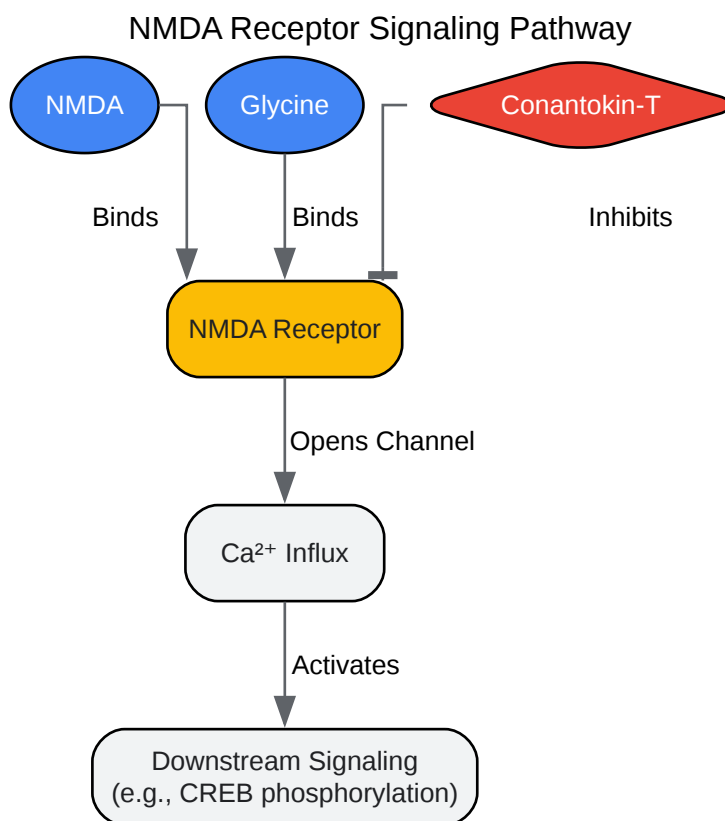
Quantitative Data Summary

The inhibitory potency of **Conantokin-T** on NMDA receptor function has been quantified using electrophysiological techniques. While direct quantitative data from calcium imaging assays are not extensively published, the following data from whole-cell patch-clamp experiments on cultured embryonic murine hippocampal neurons provides a strong indication of its efficacy. Researchers can use calcium imaging to confirm and visualize this inhibitory activity.

Compound	Assay Type	Cell Type	Agonists	IC50	Reference
Conantokin-T	Whole-cell patch-clamp	Cultured embryonic murine hippocampal neurons	100 μ M NMDA, 1 μ M Glycine	1030 \pm 130 nM	[2]
Conantokin-G	Whole-cell patch-clamp	Cultured embryonic murine hippocampal neurons	100 μ M NMDA, 1 μ M Glycine	487 \pm 85 nM	[2]

Signaling Pathway and Experimental Workflow

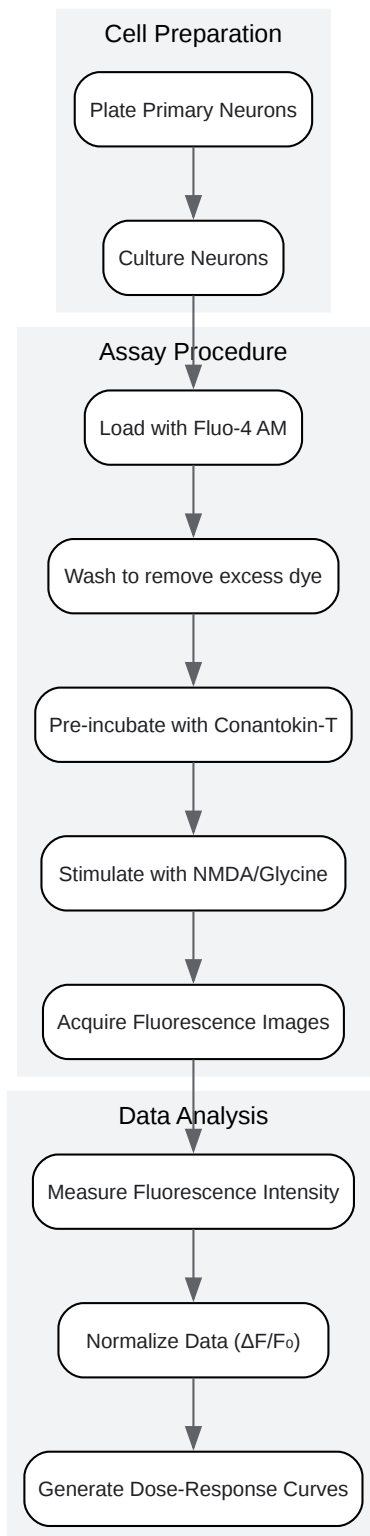
The following diagrams illustrate the signaling pathway of NMDA receptor activation and the general workflow for the calcium imaging assay.



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NMDA Receptor Activation and **Conantokin-T** Inhibition.

Calcium Imaging Experimental Workflow

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References

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- 4. Conantokins inhibit NMDAR-dependent calcium influx in developing rat hippocampal neurons in primary culture with resulting effects on CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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